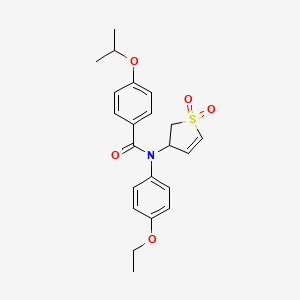

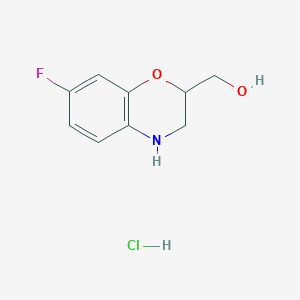

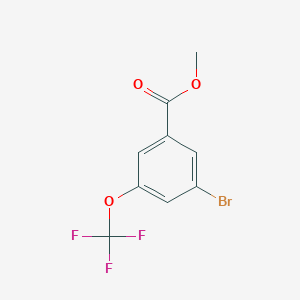

![molecular formula C20H20FN3O3S2 B2370012 N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905673-92-9](/img/structure/B2370012.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is also known as GSK1016790A and is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Some novel benzothiazole and sulphonamide compounds have been synthesized and evaluated for their antimicrobial properties. The incorporation of fluoro groups and the benzothiazole ring structure in these compounds has been associated with enhanced pharmacological potentials, including antimicrobial activity. These studies suggest that such compounds could serve as potent biodynamic agents against various microbial strains (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Synthesis and Characterization

The research into these compounds involves detailed synthesis procedures followed by characterization using physical constants, solubility tests, Thin Layer Chromatography (TLC), and spectroscopic methods such as UV and IR spectral studies. These methodologies are crucial for confirming the chemical structure of the synthesized compounds and for evaluating their potential applications in various fields of science and medicine (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticancer Activity

Certain derivatives of the compound, especially those synthesized from indapamide, have shown promising anticancer activity. For instance, specific derivatives have exhibited significant proapoptotic activity against melanoma cell lines, highlighting the potential of these compounds in cancer therapy. This approach indicates a novel pathway for the development of anticancer agents based on the modification of the sulfonamide and benzothiazole chemical structures (Yılmaz et al., 2015).

Biological and Pharmacological Screening

The derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have been subjected to biological and pharmacological screening to assess their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This comprehensive evaluation contributes to the understanding of the multifaceted biological effects of these compounds, paving the way for the development of new therapeutic agents with broad-spectrum activity (Patel et al., 2009).

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S2/c1-13-4-3-11-24(12-13)29(26,27)15-9-7-14(8-10-15)19(25)23-20-22-18-16(21)5-2-6-17(18)28-20/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXLELFYGCCMKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)

![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)